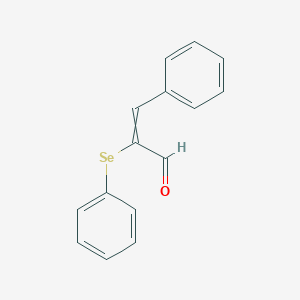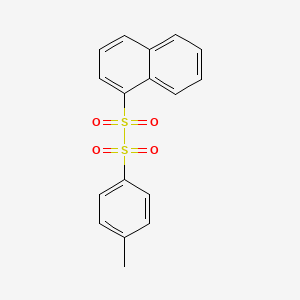
1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multiple steps, starting with the preparation of the naphthalene and methylphenyl precursors. These precursors are then subjected to a series of reactions, including oxidation and sulfonation, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylphenyl)-2-(naphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- This compound analogs
Uniqueness
Compared to similar compounds, this compound stands out due to its unique structural features and reactivity. These properties make it particularly valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
91222-51-4 |
|---|---|
Molekularformel |
C17H14O4S2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonylsulfonylnaphthalene |
InChI |
InChI=1S/C17H14O4S2/c1-13-9-11-15(12-10-13)22(18,19)23(20,21)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
InChI-Schlüssel |
DXGNRRRGYJEYPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



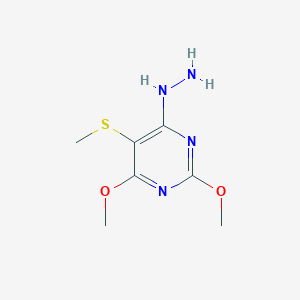
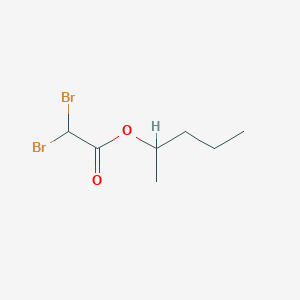
![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)
![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
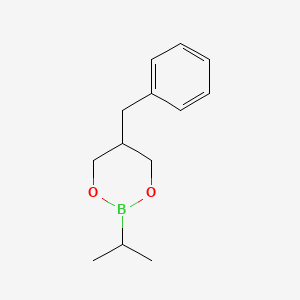

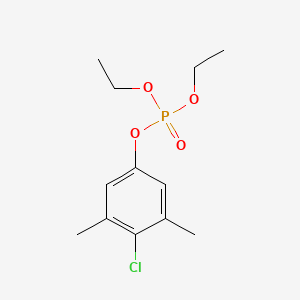
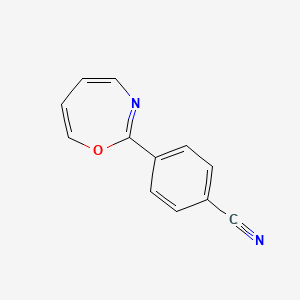
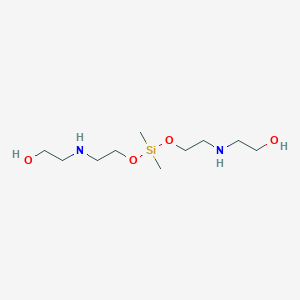
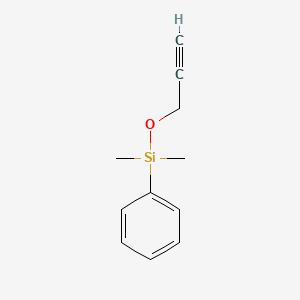
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
